molecular formula C20H27ClN2O4S B4648699 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride

1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride

Cat. No. B4648699
M. Wt: 427.0 g/mol
InChI Key: LEAIGFPKMUMDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride, also known as EPM, is a chemical compound that has gained attention for its potential use in scientific research. EPM is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for research studies.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in serotonin levels in the brain, which has been linked to improvements in mood and cognitive function.
Biochemical and Physiological Effects:
1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride has been shown to have various biochemical and physiological effects, including increasing levels of brain-derived neurotrophic factor (BDNF), which plays a role in neuroplasticity and cognitive function. 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride has also been shown to decrease levels of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride in lab experiments is its high potency and selectivity for serotonin receptors. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand its potential side effects and long-term safety.

Future Directions

There are several potential future directions for research on 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride, including further studies on its mechanism of action and potential therapeutic applications in various neurological and psychiatric disorders. Additionally, research could focus on developing more soluble forms of 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride to improve its use in experimental settings.

Scientific Research Applications

1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride has also been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S.ClH/c1-3-26-18-7-9-20(10-8-18)27(23,24)22-13-11-21(12-14-22)16-17-5-4-6-19(15-17)25-2;/h4-10,15H,3,11-14,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIGFPKMUMDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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